molecular formula C8H5NO2 B1275878 Benzooxazole-2-carbaldehyde CAS No. 62667-25-8

Benzooxazole-2-carbaldehyde

Cat. No.: B1275878
CAS No.: 62667-25-8
M. Wt: 147.13 g/mol
InChI Key: RXXZBZOUCQAOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzooxazole-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C8H5NO2. It is a bicyclic planar molecule that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. The compound is known for its diverse biological activities and is a valuable intermediate in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

Benzoxazole-2-carbaldehyde, like other benzoxazole derivatives, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to target a wide range of metabolic pathways and cellular processes in cancer pathology . For instance, some benzoxazole derivatives have been found to modulate SIRT1 activity in C6 rat glioma cells .

Biochemical Pathways

Benzoxazole derivatives have been found to affect a variety of biochemical pathways. They exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties

Pharmacokinetics

Benzoxazole derivatives are generally known for their diverse biological applications . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzooxazole-2-carbaldehyde and their impact on bioavailability would need to be studied in more detail.

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . They have been found to be effective against various human cancer cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzooxazole-2-carbaldehyde can be synthesized using several methods. One common approach involves the reaction of 2-aminophenol with aldehydes under acidic conditions to form the benzoxazole ring . Another method includes the use of 2-aminophenol with different compounds like ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzooxazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzooxazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Benzooxazole-2-carboxylic acid.

    Reduction: Benzooxazole-2-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Benzooxazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.

    Medicine: Benzooxazole derivatives exhibit significant pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

    Benzooxazole: The parent compound with a similar structure but without the aldehyde group.

    Benzooxazole-2-carboxylic acid: An oxidized form of benzooxazole-2-carbaldehyde.

    Benzooxazole-2-methanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which allows for diverse chemical modifications and reactions. This functional group enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

1,3-benzoxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXZBZOUCQAOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403648
Record name Benzooxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62667-25-8
Record name Benzooxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To (E)-2-(benzo[d]oxazol-2-yl)-N,N-dimethylethenamine (1 g, 5.32 mmol) in THF (15 mL) at 0° C. was added water (15 mL) and NaIO4 (3.4 g, 16 mmol). The resulting mixture was stirred at 0° C. for 10 min, then at room temperature for 2 h. To the solution was added H2O and EtOAc and then the mixture was filtered. The clear solution was extracted with EtOAc and the organic phase was washed with aqueous NaHCO3 solution. The organic phase was concentrated and the residue was purified by column chromatography to give the title compound (120 mg). MS (ESI) m/z 148 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared from methyl benzoxazole-2-carboxylate by the method of part (ii), above, on a 0.041 molar scale; yield 35% as a yellow oil. 1H--NMR(CDCl3)ppm(delta): 7.3-8.1 (m, 4H), 10.0 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.